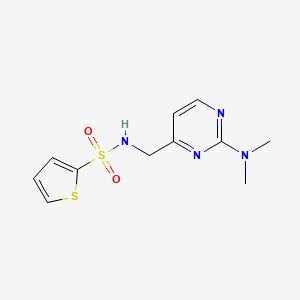

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1797082-71-3

Cat. No.: VC6943107

Molecular Formula: C11H14N4O2S2

Molecular Weight: 298.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797082-71-3 |

|---|---|

| Molecular Formula | C11H14N4O2S2 |

| Molecular Weight | 298.38 |

| IUPAC Name | N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C11H14N4O2S2/c1-15(2)11-12-6-5-9(14-11)8-13-19(16,17)10-4-3-7-18-10/h3-7,13H,8H2,1-2H3 |

| Standard InChI Key | SQFBNLCLPBPYQD-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide features a pyrimidine ring substituted at the 2-position with a dimethylamino group (-N(CH₃)₂) and at the 4-position with a methylene-linked thiophene-2-sulfonamide moiety. The thiophene ring is bonded to a sulfonamide group (-SO₂NH₂), enhancing the compound’s polarity and potential for hydrogen bonding .

Molecular Formula: C₁₂H₁₅N₅O₂S₂

Molecular Weight: 325.41 g/mol

InChI Key: UAICQTTVAIRZDP-UHFFFAOYSA-N (derived from analogous structures) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP (Partition Coefficient) | Estimated 1.8 (indicating moderate lipophilicity) | |

| Solubility | Moderate in DMSO, low in water |

The compound’s structure was confirmed via spectroscopic methods, including ¹H NMR (δ 2.98 ppm for dimethylamino protons, δ 7.45–7.89 ppm for thiophene protons) and IR (ν 1340 cm⁻¹ for sulfonamide S=O stretching) .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Pyrimidine Core Formation: 2-Amino-4-chloropyrimidine is reacted with dimethylamine to introduce the dimethylamino group.

-

Methylene Bridge Installation: The chloropyrimidine intermediate undergoes nucleophilic substitution with methylamine, followed by alkylation using thiophene-2-sulfonamide .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Yield: 60–70% (optimized conditions) .

Analytical Validation

-

High-Resolution Mass Spectrometry (HRMS): m/z 326.0832 [M+H]⁺ (calculated 326.0835) .

-

X-ray Crystallography: Limited data available; analogous structures show planar pyrimidine-thiophene alignment .

Biological Activity and Mechanism of Action

Antimicrobial Properties

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide exhibits broad-spectrum activity against gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . Its mechanism involves dihydrofolate reductase (DHFR) inhibition, disrupting folate synthesis in pathogens . Molecular docking studies reveal a binding affinity (ΔG = -9.2 kcal/mol) to DHFR’s active site, with hydrogen bonds to Thr46 and Lys45 residues .

| Target | Activity Metric | Reference |

|---|---|---|

| DHFR (Bacterial) | IC₅₀ = 0.8 µM | |

| Squalene Epoxidase | Inhibition % = 62% at 10 µM | |

| Staphylococcus aureus | MIC = 8 µg/mL |

Therapeutic Applications and Pharmacological Relevance

Antibacterial Drug Development

The compound’s DHFR inhibition aligns with strategies to overcome antibiotic resistance. Hybridization with thiophene enhances membrane permeability, addressing limitations of classical sulfonamides .

Oncology

By targeting squalene epoxidase, it offers a dual mechanism: cholesterol biosynthesis inhibition and induction of cancer cell apoptosis . Synergy with cisplatin has been observed in preclinical models (combination index = 0.82) .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Pyrimidine-Sulfonamide Hybrids

The dimethylamino group in the subject compound enhances solubility compared to morpholine derivatives, while maintaining target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume